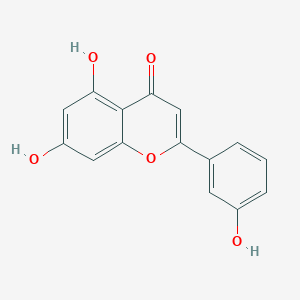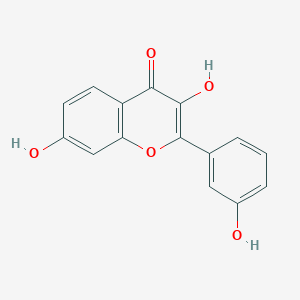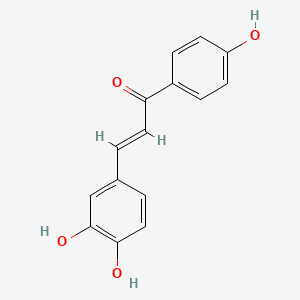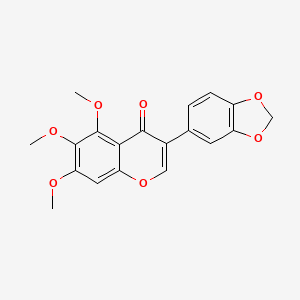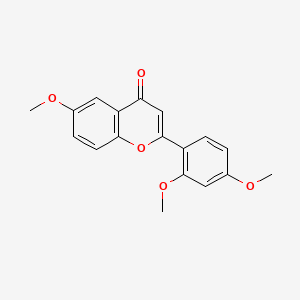
2H-QS-4 Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-QS-4 Sulfate is a biomedical compound with the molecular formula C13H18O9S and a molecular weight of 350.35. It is primarily used in the study of oncological anomalies and inflammatory conditions. This compound is recognized for its high purity and is often utilized in advanced biomedical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-QS-4 Sulfate involves multiple steps, including the preparation of the core structure followed by sulfation. The core structure is typically synthesized through a series of organic reactions, including condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction parameters such as temperature, pressure, and pH are optimized to achieve the desired product quality.
化学反应分析
Types of Reactions: 2H-QS-4 Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
2H-QS-4 Sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-QS-4 Sulfate involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways involved in cell proliferation and inflammation. The compound exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events.
相似化合物的比较
2H-QS-4 Sulfate can be compared with other similar compounds such as:
2H-QS-3 Sulfate: Similar in structure but with different functional groups, leading to variations in biological activity.
2H-QS-5 Sulfate: Another analog with distinct chemical properties and applications.
2H-QS-6 Sulfate: Known for its unique reactivity and potential therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which confers distinct biological activities and makes it a valuable tool in biomedical research.
属性
CAS 编号 |
95233-65-1 |
|---|---|
分子式 |
C13H18O9S |
分子量 |
350.35 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


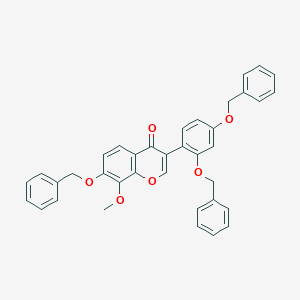
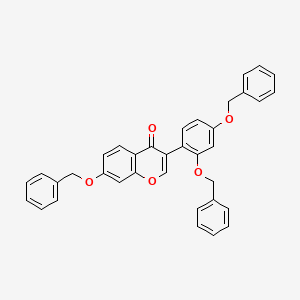
![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)
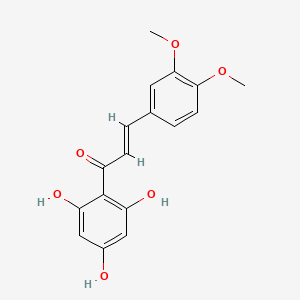
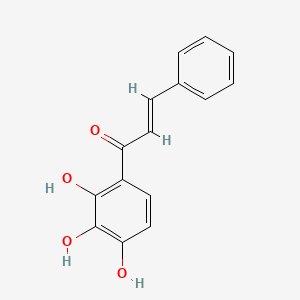
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
